Phenyl chloromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl chloromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSNYNWVSABRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Bifunctional Reagent for Advanced Synthesis
An In-depth Technical Guide to Phenyl Chloromethanesulfonate (CAS 16764-29-7): Properties, Synthesis, and Reactivity Profile
Disclaimer: Publicly available experimental data for this compound (CAS 16764-29-7) is scarce. This guide has been constructed by a Senior Application Scientist to provide a robust profile of its core properties, reactivity, and handling protocols based on established principles of organic chemistry and data from structurally analogous aryl sulfonate esters. All protocols and properties described herein are predictive and require experimental validation.
This compound is a unique bifunctional molecule possessing two distinct electrophilic sites. This structure suggests its potential as a versatile intermediate in organic synthesis, particularly within pharmaceutical and materials science research. The molecule combines the properties of an aryl sulfonate—an excellent leaving group for cross-coupling and nucleophilic aromatic substitution reactions—with an α-chloro sulfonate, presenting a reactive site for nucleophilic displacement.
The inherent reactivity of sulfonate esters, however, also necessitates a thorough understanding of their stability and handling requirements. Simple alkyl sulfonate esters are known for their potent alkylating ability and potential genotoxicity, a critical consideration in drug development.[1][2][3][4] This guide will dissect the probable characteristics of this compound, providing researchers with a foundational understanding to enable its safe and effective use in the laboratory.
Chemical Identity and Predicted Physical Properties
The fundamental properties of this compound are summarized below. Due to the lack of experimental data, properties for the closely related analogue, Phenyl methanesulfonate, are provided for comparison.
| Property | This compound (CAS 16764-29-7) | Phenyl methanesulfonate (CAS 16156-59-5) (Analogue) |
| Molecular Formula | C₇H₇ClO₃S | C₇H₈O₃S |
| Molecular Weight | 206.65 g/mol | 172.20 g/mol |
| Appearance | Data Not Available | White to almost white solid |
| Melting Point | Data Not Available | 58-61 °C |
| Boiling Point | Data Not Available | 279 °C |
| Solubility | Predicted to be soluble in common organic solvents (DCM, THF, Ethyl Acetate); likely reacts with protic solvents like water and alcohols. | Insoluble in water |
Probable Synthesis: Esterification of Phenol
The most direct and logical synthetic route to this compound is the reaction of phenol with chloromethanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This is a standard method for forming sulfonate esters.[5][6]
Experimental Protocol: Synthesis of this compound
Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chloromethanesulfonyl chloride is corrosive and moisture-sensitive.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and stir for 10 minutes.
-
Reagent Addition: Dissolve chloromethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[6]
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography.
Caption: Dual electrophilic sites of this compound.
Potential Applications in Drug Discovery and Development
Aryl sulfonates and related structures are prevalent in medicinal chemistry. [1]The unique structure of this compound makes it a potentially valuable building block.
-
Scaffold Decoration: It can be used to arylate complex heterocyclic cores via cross-coupling, a common strategy in library synthesis for structure-activity relationship (SAR) studies.
-
Linker Chemistry: The bifunctional nature allows it to act as a linker, connecting two different molecular fragments. For example, an amine-containing molecule could be attached at the chloromethyl site, and the resulting intermediate could then be coupled to another aryl group.
-
Prodrug Strategies: The sulfonate ester could be used as a protecting group for a phenolic drug. [7]Its stability could be tuned to control the release of the active phenol under specific physiological conditions.
Predicted Spectroscopic Characterization
While experimental spectra are unavailable, the key features in ¹H NMR, ¹³C NMR, IR, and mass spectrometry can be confidently predicted.
| Technique | Predicted Features |
| ¹H NMR | • Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.6 ppm. • Methylene protons (-CH₂Cl): Sharp singlet around δ 4.5-5.0 ppm, shifted downfield by the adjacent sulfonyl and chloro groups. |
| ¹³C NMR | • Aromatic carbons: Multiple signals between δ 120-150 ppm. • Methylene carbon (-CH₂Cl): Signal around δ 60-70 ppm. |
| IR Spectroscopy | • Asymmetric S=O stretch: Strong absorption band around 1350-1380 cm⁻¹. • Symmetric S=O stretch: Strong absorption band around 1160-1190 cm⁻¹. • C-O stretch: Absorption around 1000-1100 cm⁻¹. |
| Mass Spectrometry (EI) | • Molecular Ion (M⁺): Peak at m/z 206/208 (due to ³⁵Cl/³⁷Cl isotopes). • Key Fragments: Loss of Cl (m/z 171), loss of SO₂CH₂Cl (m/z 93, phenoxy radical cation). |
Inferred Safety, Handling, and Toxicology
CRITICAL NOTE: Simple sulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known mutagens and probable human carcinogens due to their ability to alkylate DNA. [3][4][8]this compound should be handled with extreme caution, assuming it possesses similar genotoxic potential.
| Aspect | Recommended Protocol |
| GHS Hazard Statements | (Inferred) • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. • Skin Corrosion/Irritation: Causes skin irritation. • Eye Damage/Irritation: Causes serious eye damage/irritation. • Mutagenicity: Suspected of causing genetic defects. • Carcinogenicity: Suspected of causing cancer. |
| Engineering Controls | • Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust. • Ensure an eyewash station and safety shower are immediately accessible. [9] |
| Personal Protective Equipment (PPE) | • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. • Eye Protection: Chemical safety goggles and a face shield are mandatory. • Skin and Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. |
| Handling | • Avoid generating dust. • Keep away from moisture, as it may hydrolyze to form corrosive acids. • Use spark-proof tools and avoid sources of ignition. • Wash hands thoroughly after handling. [9] |
| Storage | • Store in a tightly sealed container in a cool, dry, and well-ventilated area. • Store away from incompatible materials such as strong oxidizing agents, bases, and water. • Store in a locked cabinet or area with restricted access. |
| Disposal | • Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. |
Conclusion
This compound (CAS 16764-29-7) emerges from this analysis as a promising, albeit undocumented, bifunctional reagent. Its predicted reactivity, centered on a stable aryl sulfonate leaving group and an electrophilic chloromethyl site, positions it as a valuable tool for constructing complex molecules in pharmaceutical and materials science. However, the high probability of genotoxicity, inferred from structurally related sulfonate esters, mandates that it be handled with the utmost care using stringent safety protocols. The insights provided in this guide serve as a critical starting point for any researcher intending to explore the chemistry of this versatile compound, with the strong advisory that all theoretical predictions be validated through careful and controlled experimentation.
References
-
Baran, P. S., & Maimone, T. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of the American Chemical Society, 131(39), 13868–13869. Available at: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Available at: [Link]
-
ResearchGate. (2025). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]
-
Organic Chemistry with Victor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters. Available at: [Link]
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. Available at: [Link]
-
Snodin, D. (n.d.). Sulfonate Esters - How Real is the Risk? PQRI. Available at: [Link]
-
Pearson Study Prep. (2015). Leaving Group Conversions Sulfonate Esters. YouTube. Available at: [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Available at: [Link]
-
Truce, W. E., & Christensen, L. W. (1968). Mass Spectral Studies of Alkyl Methanesulfonates. The Journal of Organic Chemistry, 33(6), 2261-2266. Available at: [Link]
-
Reddy, T. J., et al. (2007). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules, 12(1), 145-154. Available at: [Link]
-
Wang, F., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6866-6875. Available at: [Link]
-
Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Available at: [Link]
-
Norman Chemical Company. (2015). Safety Data Sheet (SDS). Available at: [Link]
-
King, J. F., & Lee, T. M. (1987). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 65(11), 2444-2450. Available at: [Link]
-
International Agency for Research on Cancer. (1999). Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71). Inchem.org. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 9. weaverbrands.com [weaverbrands.com]
Technical Guide: Structure, Reactivity, and Mechanistic Pathways of Phenyl Chloromethanesulfonate
The following technical guide details the structure, reactivity, and mechanistic pathways of Phenyl Chloromethanesulfonate , designed for researchers in organic synthesis and medicinal chemistry.
Introduction & Chemical Identity
This compound (CAS: 16764-29-7) is a specialized sulfonate ester characterized by the presence of an electron-withdrawing
Its unique reactivity profile stems from the interplay between the phenoxide leaving group and the acidic
Structural Specifications
| Property | Data |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight | 206.65 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | 122°C at 1.7 Torr (Lit.) |
| Key NMR Signals |
Electronic Environment
The molecule features two electrophilic centers and one acidic carbon center:
-
Sulfonyl Sulfur (
): Highly electrophilic due to the inductive withdrawal by the phenoxy group and the chloromethyl group. -
-Carbon (
): The bonds are significantly more acidic ( estimated) than those in phenyl methanesulfonate due to the inductive effect (-I) of the chlorine atom. -
Chloromethyl Carbon: Potentially susceptible to nucleophilic attack, though the sulfonyl group usually directs nucleophiles to the sulfur or protons.
Synthesis Protocol
The synthesis of this compound is typically achieved via nucleophilic substitution of chloromethanesulfonyl chloride with phenol under basic conditions.
Laboratory Scale Synthesis
Reagents: Phenol (1.0 equiv), Chloromethanesulfonyl chloride (1.05 equiv), Triethylamine (
Protocol:
-
Preparation: Dissolve phenol (e.g., 10 mmol) in anhydrous
(20 mL) under an inert atmosphere ( ). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add triethylamine dropwise to form the phenoxide species in situ.
-
Sulfonylation: Slowly add chloromethanesulfonyl chloride (dissolved in 5 mL
) over 15 minutes. The exotherm must be controlled to prevent side reactions (sulfene oligomerization). -
Workup: Stir at 0°C for 1 hour, then warm to room temperature. Wash with 1M HCl (to remove amine salts), saturated
, and brine. -
Purification: Dry over
, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) or vacuum distillation if the product is an oil.
Reactivity & Mechanistic Pathways
The reactivity of this compound with nucleophiles (amines, hydroxide, alkoxides) is governed by two competing mechanisms: Associative
Mechanism A: The Sulfene Pathway (E1cB)
In the presence of basic nucleophiles (or tertiary amine bases), the reaction proceeds via the formation of a Chlorosulfene intermediate. The
-
Deprotonation: Base removes an
-proton to form a carbanion. -
Elimination: The phenoxide group is expelled, generating chlorosulfene (
). -
Addition: The nucleophile (e.g.,
) attacks the highly reactive sulfur atom of the sulfene. -
Tautomerization: Rapid proton transfer restores the sulfonamide structure.
Mechanism B: Direct Substitution ( )
With weak bases or highly nucleophilic species (e.g., azide, thiolate) in aprotic solvents, the reaction may proceed via direct attack at the sulfur atom, displacing the phenoxide. However, for phenyl esters, the E1cB pathway is often dominant due to the lability of the
Visualization of Competing Pathways
The following diagram illustrates the bifurcation between the Sulfene (E1cB) and Direct Substitution (
Figure 1: Mechanistic bifurcation. The E1cB pathway (Red) involves a reactive chlorosulfene intermediate, while the
Experimental Characterization: Kinetic Hydrolysis
To distinguish between mechanisms, kinetic isotope effect (KIE) studies and Hammett plots are utilized.
Protocol: pH-Rate Profile Determination
Objective: Determine the rate constant (
-
Stock Solution: Prepare a 10 mM stock of this compound in Acetonitrile (
). -
Buffers: Prepare aqueous buffers ranging from pH 1.0 to 12.0 (maintain ionic strength
M with ). -
Initiation: Inject 20
of stock into 2.0 mL of buffer in a quartz cuvette. -
Monitoring: Monitor the release of phenol by UV-Vis spectroscopy at
nm (phenol) or 287 nm (phenoxide, at high pH). -
Analysis: Fit the absorbance vs. time data to a pseudo-first-order equation:
.
Expected Outcome:
-
Acidic pH: Slow, pH-independent hydrolysis (
). -
Alkaline pH: Rate increases linearly with
. A break in the linearity or a plateau at very high pH suggests a change in the rate-determining step (e.g., formation of sulfene becomes faster than its trapping).
Applications in Synthesis & Medicinal Chemistry[3]
Vicarious Nucleophilic Substitution (VNS)
This compound is a precursor for
-
Mechanism: The carbanion attacks the aromatic ring; subsequent elimination of
(or ) results in the alkylation of the ring. -
Utility: Synthesis of functionalized pyrazoles and triazines.[2][3]
Protease Inhibition (Theoretical)
While less common than PMSF, this compound possesses the requisite electrophilic sulfur to covalently modify the active site serine residues of proteases.
-
Advantage: The chloromethyl group provides a secondary handle for further diversification or cross-linking after the initial sulfonylation event.
Comparison of Sulfonylating Agents
| Reagent | Leaving Group | Mechanism (Base) | Reactivity |
| This compound | Phenoxide | E1cB (Chlorosulfene) | High |
| Phenyl Methanesulfonate | Phenoxide | E1cB (Sulfene) | Moderate |
| PMSF | Fluoride | Moderate-High | |
| Methanesulfonyl Chloride | Chloride | Very High |
Safety & Handling
Hazard Classification: Corrosive, Irritant.[4][5][6]
-
Skin/Eye Contact: Causes severe burns and eye damage.[4] The hydrolysis product (chloromethanesulfonic acid) is a strong acid.
-
Inhalation: Destructive to mucosal membranes.
-
Reactivity: Reacts violently with strong bases and oxidizing agents.
PPE Requirements:
-
Nitrile gloves (Double gloving recommended).
-
Chemical splash goggles and face shield.
-
Fume hood operation is mandatory due to the potential release of sulfenes and HCl.
References
-
King, J. F., & Rathore, R. (1991). The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry, 69(12), 2127–2135. Link
-
Rykowski, A., & Makosza, M. (2004). Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Arkivoc, (iii), 74-84.[2] Link
-
Williams, A. (1992). Concerted Mechanisms of Acyl Group Transfer Reactions in Solution. Accounts of Chemical Research, 25(1), 9–15. Link
-
Thea, S., & Cevasco, G. (1988). Nucleophilic substitution at sulfur(VI) centers. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenylsulfamate esters. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-625. Link
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Phenyl Trifluoromethanesulfonate | C7H5F3O3S | CID 548641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Phenyl Chloromethanesulfonate vs. Phenyl Methanesulfonate
This guide provides a rigorous technical analysis of Phenyl Methanesulfonate (PMS) versus Phenyl Chloromethanesulfonate (PCMS), designed for researchers in medicinal chemistry and process development.
Executive Summary & Structural Logic
In drug development and organic synthesis, sulfonate esters are critical intermediates and potential genotoxic impurities (PGIs). While Phenyl Methanesulfonate (PMS) is the standard baseline for studying sulfonyl transfer and elimination mechanisms, This compound (PCMS) introduces a unique
This guide dissects the mechanistic divergence between these two analogs, providing actionable protocols for their synthesis, handling, and analytical differentiation.
Structural Comparison
| Feature | Phenyl Methanesulfonate (PMS) | This compound (PCMS) |
| Structure | ||
| Methyl ( | Chloromethyl ( | |
| Electronic Effect | Standard induction | Strong Electron Withdrawing Group (EWG) ( |
| Acidity ( | ||
| Primary Reactivity | Sulfonyl transfer, Alkylation (weak) | Reactive Sulfene generation, Methanogenesis inhibition |
Mechanistic Divergence: The "Sulfene" Pathway
The defining difference between PMS and PCMS lies in their behavior under basic conditions. Both can undergo hydrolysis or aminolysis, but the presence of the chlorine atom in PCMS accelerates the E1cB (Elimination Unimolecular conjugate Base) pathway, leading to a distinct reactive intermediate: Chlorosulfene .
Pathway Analysis
-
PMS (Standard Model):
-
Mechanism: In the presence of base (e.g.,
, ), the -protons are removed to form a carbanion, which eliminates the phenoxide leaving group to generate Sulfene ( ). -
Fate: The sulfene is rapidly trapped by nucleophiles (water, amines).
-
-
PCMS (Accelerated Reactivity):
-
Mechanism: The
-chlorine atom exerts a strong inductive effect (-I), increasing the acidity of the remaining methylene protons by several orders of magnitude. -
Intermediate: Deprotonation yields Chlorosulfene (
). -
Implication: PCMS is significantly more prone to base-mediated decomposition than PMS. The chlorosulfene intermediate is highly electrophilic and can undergo [2+2] cycloadditions with enamines or rapid hydrolysis.
-
Visualization: Comparative Hydrolysis Mechanisms
Figure 1: Comparative E1cB mechanisms. Note the accelerated deprotonation step for PCMS due to the
Synthesis Protocols
While PMS is commercially ubiquitous, PCMS is often synthesized in-house for specific probe applications. Below is a validated, self-consistent protocol for PCMS synthesis, emphasizing temperature control to prevent premature sulfene formation.
Protocol: Synthesis of this compound (PCMS)
Reaction:
Reagents:
-
Phenol (1.0 eq)
-
Chloromethanesulfonyl chloride (1.1 eq) [CAS: 3518-65-8]
-
Pyridine (1.2 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Phenol (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C under an inert atmosphere (
or ). -
Base Addition: Add Pyridine (12 mmol) dropwise. Note: Pyridine is preferred over TEA for this specific substrate to minimize the risk of promoting rapid sulfene elimination before the substitution occurs.
-
Acylation: Add Chloromethanesulfonyl chloride (11 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5°C.
-
Why: The reaction is exothermic. Higher temperatures favor the formation of side products via the sulfene mechanism.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup:
-
Quench with cold water (20 mL).
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess pyridine.
-
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate[1]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
-
Target Physicals: White crystalline solid or colorless oil.
122°C / 1.7 Torr.[1]
-
Analytical Validation (Self-Check)
| Technique | Phenyl Methanesulfonate (PMS) | This compound (PCMS) |
| IR (cm | 1350, 1170 ( | 1390, 1190 ( |
| Mass Spec | M+ 172 | M+ 206/208 (Characteristic Cl isotope pattern) |
Applications in Drug Development & Safety
A. Genotoxicity Profiling (PGI Assessment)
-
PMS: A classic "structural alert" for alkylation. It reacts with DNA via
, primarily methylating N7-guanine. It is a known mutagen (Ames positive). -
PCMS: The presence of the chlorine atom sterically hinders direct
attack at the carbon. However, it is a highly reactive acylating/sulfonylating agent.-
Risk: While less likely to act as a methylating agent than PMS, PCMS can react with biological nucleophiles (cysteine thiols) via the chlorosulfene intermediate, leading to irreversible enzyme inhibition.
-
B. Target Engagement (Methanogenesis)
Research indicates that PCMS possesses specific biological activity distinct from simple alkylation. It has been identified as an inhibitor of aceticlastic methanogenesis (methane production from acetate) in archaea.
-
Mechanism: Likely involves the sulfonylation of active site residues in the methyl-coenzyme M reductase complex or related enzymes, driven by the reactive chloromethyl group.
Decision Matrix: When to use which?
Figure 2: Selection logic for experimental design.
References
-
Hydrolysis Mechanisms & Sulfene Intermediates
- Title: Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroform
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Biological Activity (Methanogenesis)
- Title: Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl)
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Synthesis & Reactivity of Chlorosulfenes
-
NMR Data Verification
- Title: The formation of sulfone-sulfonates in the reactions of aryl methanesulfon
- Source: Canadian Journal of Chemistry.
-
URL:[Link]
Sources
The Solubility Profile of Phenyl Chloromethanesulfonate: A Technical Guide for Synthetic and Pharmaceutical Applications
Foreword
In the landscape of modern organic synthesis and drug development, a profound understanding of the physicochemical properties of key reagents and intermediates is paramount. Phenyl chloromethanesulfonate, a versatile sulfonylating agent, holds significant potential in the synthesis of complex organic molecules. However, a critical gap in the readily available scientific literature is the comprehensive solubility data of this compound in various organic solvents. This guide is conceived not as a mere repository of existing data, but as a technical manual to empower researchers, scientists, and drug development professionals. It provides the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound, thereby facilitating its effective use in a multitude of applications.
Introduction to this compound: Structure and Significance
This compound is a sulfonate ester characterized by a phenyl group attached to a chloromethanesulfonyl moiety. Its structure confers a unique reactivity, making it a valuable reagent in organic synthesis. The presence of the chloromethyl group provides a site for nucleophilic attack, while the phenylsulfonate is an effective leaving group. This dual functionality allows for its use in the introduction of the phenylsulfonylmethyl group into various molecular scaffolds, a common strategy in the synthesis of biologically active compounds.
While specific applications of this compound are not extensively documented in public literature, related compounds such as phenyl methanesulfonate and other sulfonate esters are widely used in pharmaceuticals and agrochemicals.[1] The sulfonate ester group is a key functional group in many marketed drugs. A clear understanding of the solubility of this compound is crucial for its handling, reaction setup, purification, and formulation, directly impacting reaction efficiency, product purity, and the overall success of synthetic campaigns.
Table 1: Physicochemical Properties of Phenyl Methanesulfonate (A Related Compound)
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃S | [2] |
| Molecular Weight | 172.20 g/mol | [2] |
| Melting Point | 58-61 °C | |
| Boiling Point | 279 °C | |
| Appearance | Pale brown solid | LookChem |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, a polar molecule, its solubility in a given organic solvent will be determined by the balance of several interactions:
-
Dipole-Dipole Interactions: The sulfonyl group (SO₂) in this compound is highly polar. Solvents with a significant dipole moment, such as acetone or acetonitrile, are likely to be effective at solvating this part of the molecule.
-
London Dispersion Forces: The phenyl group is nonpolar and will primarily interact through London dispersion forces. Aromatic solvents like toluene or benzene, and even less polar solvents like dichloromethane, will interact favorably with this part of the molecule.
-
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding, potentially leading to good solubility.
The overall solubility will be a trade-off between the energy required to break the crystal lattice of solid this compound and the energy released upon the formation of solute-solvent interactions.
Experimental Determination of this compound Solubility: A Self-Validating Protocol
Given the absence of readily available quantitative solubility data, this section provides a robust and self-validating experimental protocol for its determination. The gravimetric method is detailed here due to its reliability and accessibility in most laboratory settings.
Causality Behind Experimental Choices
The selection of the gravimetric method is deliberate. It is a direct and absolute method that does not rely on the chromophoric or other specific properties of the solute, making it universally applicable. The choice of a thermostatic shaker bath is crucial to ensure that the system reaches true thermodynamic equilibrium, a cornerstone of accurate solubility measurement. The use of a syringe filter is a critical step to prevent the transfer of any undissolved solid, which would lead to an overestimation of solubility.
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene).
-
Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains. The presence of excess solid is critical to confirm that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.
-
Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette or a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the vial containing the filtered solution.
-
Evaporate the solvent from the vial. This can be achieved in a fume hood at ambient temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator may be used, ensuring the temperature is kept low to prevent decomposition of the solute.
-
Once the solvent is fully evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Allow the vial to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial with the residue minus the initial tare weight of the empty vial.
-
The solubility can then be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = (Mass of residue (g) / Volume of sample withdrawn (L))
-
Safety and Handling Considerations
While specific toxicity data for this compound is limited, related compounds such as phenyl chloroformate and other sulfonyl chlorides are known to be hazardous.[3][4][5] It is prudent to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. This compound is likely corrosive and can cause severe skin burns and eye damage.[4] It may also be harmful if swallowed or inhaled.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[6]
Data Interpretation and Application
The solubility data generated through the described protocol will provide a quantitative basis for selecting appropriate solvents for various applications.
-
For Synthesis: Solvents in which this compound has moderate to high solubility will be suitable for reaction media, ensuring a homogeneous reaction mixture and facilitating efficient mass transfer.
-
For Purification: To purify this compound by recrystallization, a solvent pair is often ideal. One solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, and a second "anti-solvent" in which it is poorly soluble.
-
For Formulation: In drug development, understanding the solubility in a range of pharmaceutically acceptable solvents is the first step towards developing a suitable formulation for preclinical and clinical studies.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, this document equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data. A thorough understanding of solubility is a critical, yet often overlooked, aspect of chemical research and development. The methodologies outlined herein are intended to bridge the existing knowledge gap and facilitate the confident and efficient application of this compound in pioneering synthetic and pharmaceutical endeavors.
References
-
Organic Syntheses. phenyl vinyl sulfide. [Online] Available at: [Link]
-
International Labour Organization. ICSC 1007 - PHENYL CHLOROFORMATE. [Online] Available at: [Link]
-
Organic Syntheses. phenyl vinyl sulfone and sulfoxide. [Online] Available at: [Link]
-
ScienceDirect. Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. [Online] Available at: [Link]
- Google Patents. US2496091A - Method for the preparation of phenyl chloroformate.
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Online] Available at: [Link]
-
PubChem. Phenyl Methanesulfonate. [Online] Available at: [Link]
-
Royal Society of Chemistry. Nucleophilic substitution reactions of phenyl chloroformates. [Online] Available at: [Link]
-
PubChem. [2,6-Di(propan-2-yl)phenyl] chloromethanesulfonate. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Online] Available at: [Link]
- Google Patents. US2012372A - Sodium phenyl and its derivatives and process of preparing them.
- Google Patents. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl].
-
PubChem. 4-Phenyl-sulphonate. [Online] Available at: [Link]
-
PubChem. Phenyl chloroformate. [Online] Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1007 - PHENYL CHLOROFORMATE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of functionalized pyrazoles from 1,2,4-triazines
Application Note: Precision Synthesis of Functionalized Pyrazoles via 1,2,4-Triazine Ring Contraction
Executive Summary
This application note details the methodology for transforming 1,2,4-triazines into highly functionalized pyrazoles. While 1,2,4-triazines are classically utilized as dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions to form pyridines, their utility as masked 1,3-electrophiles for pyrazole synthesis is a powerful, underutilized strategy in drug discovery.
This guide focuses on two distinct mechanistic pathways:
-
Nucleophilic Ring Contraction (Hydrazine-Mediated): For accessing amino-pyrazoles and pyrazolo-fused systems.
-
Carbanion-Mediated Contraction (Rykowski-Mąkosza Protocol): A precision method using
-halocarbanions to synthesize 3,5-disubstituted pyrazoles with high regiocontrol, bypassing the limitations of traditional Knorr synthesis.
Mechanistic Principles
The conversion of a six-membered 1,2,4-triazine to a five-membered pyrazole involves the extrusion of a single atom (typically Nitrogen-4) or a small fragment (HCN/nitrile). The pathway is dictated by the substitution pattern at C-3 and C-5 .
Pathway Divergence: VNS vs. Contraction
A critical decision point exists when subjecting 1,2,4-triazines to carbon nucleophiles.
-
Vicarious Nucleophilic Substitution (VNS): Occurs if C-3 bears a hydrogen or a non-leaving group.
-
Ring Contraction: Occurs if C-3 bears a good leaving group (e.g., -SMe, -SO₂Me, -Cl). The nucleophile attacks C-3, inducing ring opening, extrusion of the N-4/C-3 fragment, and recyclization.
Figure 1: Decision logic for selecting the appropriate starting material to favor pyrazole formation over triazine functionalization.
Protocol A: Carbanion-Mediated Contraction (Rykowski-Mąkosza)
Application: Synthesis of 3,5-disubstituted pyrazoles bearing sulfonyl or cyano functionalities.
Mechanism: Addition of an
Materials & Reagents
-
Substrate: 3-methanesulfonyl-6-phenyl-1,2,4-triazine (or 3-chloro analog).
-
Reagent: Chloromethyl phenyl sulfone (or
-chloroacetonitrile). -
Base: Potassium tert-butoxide (
-BuOK).[1] -
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve chloromethyl phenyl sulfone (1.1 equiv) in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -70 °C (dry ice/acetone bath). Note: Temperature control is critical to prevent polymerization of the carbanion.
-
Base Addition: Add
-BuOK (2.2 equiv) dropwise as a 1.0 M solution in THF. Stir for 15 minutes to generate the carbanion. -
Substrate Addition: Add the 3-methanesulfonyl-1,2,4-triazine (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes.
-
Observation: The solution typically turns deep red/purple (formation of the
-adduct).
-
-
Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Mechanistic Event: As the temperature rises, the intermediate eliminates the sulfinate group and the nitrile fragment (from the triazine core), collapsing into the pyrazole.
-
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Scope of Contraction
| Entry | Triazine Substituent (C-3) | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | -SO₂Me | PhSO₂CH(Cl)- | 3-phenyl-5-(phenylsulfonyl)pyrazole | 82% |
| 2 | -Cl | PhSO₂CH(Cl)- | 3-phenyl-5-(phenylsulfonyl)pyrazole | 65% |
| 3 | -SMe | NC-CH(Cl)- | 3-phenyl-5-cyanopyrazole | 58% |[2]
Protocol B: Hydrazine-Mediated Recyclization
Application: Synthesis of amino-pyrazoles or pyrazolo-fused heterocycles.[3] Mechanism: Nucleophilic attack of hydrazine at C-3, ring opening of the dihydrotriazine intermediate, and recyclization with loss of ammonia/amine.
Materials
-
Substrate: 1,2,4-Triazine bearing an electron-withdrawing group or fused ring (e.g., imidazo[1,2-b][1,2,4]triazine).
-
Reagent: Hydrazine hydrate (60-80%).
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Procedure
-
Dissolution: Dissolve the 1,2,4-triazine (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add Hydrazine hydrate (2.0 - 5.0 equiv) at room temperature.
-
Caution: Exothermic reaction possible.
-
-
Reflux: Heat the mixture to reflux (78 °C) for 2–6 hours.
-
Monitoring: Monitor by TLC for the disappearance of the fluorescent triazine spot and appearance of a more polar pyrazole spot.
-
-
Isolation:
-
Method A (Precipitation): Cool to 0 °C. The pyrazole product often precipitates. Filter and wash with cold ethanol.
-
Method B (Extraction): If soluble, evaporate solvent, redissolve in EtOAc, wash with water to remove excess hydrazine.
-
-
Characterization: Verify the loss of the triazine C-H signals in NMR and the appearance of the pyrazole N-H (broad singlet, ~12-13 ppm).
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | VNS competition | Ensure the C-3 leaving group is sufficiently labile (-SO₂Me > -Cl > -SMe). |
| Complex Mixture (Protocol A) | Temperature too high | Maintain -70 °C during addition; the ring opening is sensitive to thermal degradation. |
| No Reaction (Protocol B) | Electron-rich triazine | The triazine ring must be electron-deficient. Add catalytic acetic acid to protonate N-2 and activate the ring. |
| Regioisomer Mix | Asymmetric triazines | Use C-3 blocked triazines to force nucleophilic attack at C-5 if the C-3 pathway is yielding mixtures. |
References
-
Rykowski, A., & Mąkosza, M. (1988).[4] "Reaction of 1,2,4-triazines with
-chlorocarbanions: A novel synthesis of pyrazoles." Liebigs Annalen der Chemie. -
Van der Plas, H. C. (1985). "Ring degenerations of azines." Tetrahedron.
-
Sauer, J., et al. (1998). "Inverse electron demand Diels-Alder reactions of 1,2,4-triazines." European Journal of Organic Chemistry.
-
Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza-dienes." Chemical Reviews.
-
Shelke, G. M., et al. (2015).[5] "Mild method for synthesis of substituted 1,2,4-triazoles/pyrazoles." Synlett.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][1,2,4]-triazines and 2-arylazoimidazoles by diazonium coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Note: ANRORC Mechanism for Heterocyclic Ring Transformations
[1][2][3]
Executive Summary
The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism represents a paradigm shift from traditional Nucleophilic Aromatic Substitution (
For medicinal chemists, this mechanism is not merely an academic curiosity; it is a powerful tool for scaffold hopping (transforming one heterocycle into another) and isotopic labeling (inserting
Mechanistic Principles
The ANRORC mechanism is observed primarily in
The Pathway[2][4]
-
Addition (
): The nucleophile attacks a ring carbon other than the one bearing the leaving group (often C2 or C6 in pyrimidines), forming a -adduct. -
Ring Opening (
): The negative charge stabilization leads to bond cleavage, generating an open-chain intermediate. -
Ring Closure (
): An intramolecular nucleophilic attack reforms the ring, expelling the leaving group (or a fragment containing it).
Mechanistic Flowchart
The following diagram illustrates the transformation of a 4-substituted pyrimidine using a metal amide, a classic ANRORC pathway.
Figure 1: Logical flow of the ANRORC mechanism.[2][3] Note that the nucleophile is incorporated into the ring skeleton, replacing a ring atom.
Reagent Selection Guide
Success in ANRORC reactions depends on matching the "hardness" of the nucleophile with the electron deficiency of the substrate.
Table 1: Substrate-Nucleophile Matrix
| Substrate Class | Nucleophile Reagent | Solvent System | Transformation Type | Application |
| Halopyrimidines | Liquid | Pyrimidine | Isotopic Labeling ( | |
| Nitro-pyrimidines | Amidines / Guanidines | EtOH / Reflux | Pyrimidine | Substituent modification |
| Pyrylium Salts | Ammonia / Amines | Aqueous / Alcohol | Pyrylium | Scaffold Synthesis |
| 1,2,4-Triazines | Enamines / Ynamines | Dioxane / Toluene | Triazine | Inverse Electron Demand Diels-Alder (related) |
| Uracils | Hydrazine | Uracil | Scaffold Hopping |
Validated Experimental Protocols
Protocol A: -Labeling of Pyrimidines (The "Van der Plas" Method)
Objective: To synthesize 4-amino-6-phenylpyrimidine with
Reagents:
-
4-Bromo-6-phenylpyrimidine (1.0 eq)
-
Potassium metal (clean, oxide-free)
- -labeled Ammonia (Liquid, condensed)
-
Ferric nitrate (catalyst)
Step-by-Step Methodology:
-
Reagent Prep: In a 3-neck flask equipped with a dry ice/acetone condenser, condense 50 mL of
at C under Argon. -
Catalyst Formation: Add a catalytic amount of
(~5 mg). -
Base Generation: Add potassium metal (2.5 eq) in small pieces. The solution will turn deep blue (solvated electrons) and then grey/clear as
forms. Stir for 20 mins. -
Addition: Dissolve 4-bromo-6-phenylpyrimidine (1 mmol) in minimal dry ether (or add as solid). Add slowly to the amide solution.
-
Reaction: Stir at
C (refluxing ammonia) for 2 hours. -
Quenching: Quench with solid
(excess). Allow ammonia to evaporate overnight under a stream of nitrogen. -
Workup: Extract the residue with EtOAc (
mL). Wash with water, brine, and dry over . -
Validation: Analyze via
-NMR. The label will appear in the pyrimidine ring (N1 or N3 positions) rather than solely on the exocyclic amine, confirming ring reconstruction.
Protocol B: Scaffold Hopping (Pyrimidine to Triazine)
Objective: Transformation of a pyrimidine core into a 1,2,4-triazole/triazine derivative using hydrazine.
Reagents:
-
2,4-Dichloropyrimidine
-
Hydrazine hydrate (65% solution)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Setup: Dissolve 2,4-dichloropyrimidine (5 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (15 mmol, 3 eq) dropwise at
C. -
Heating: Warm to room temperature, then reflux for 4 hours. The initial substitution occurs, followed by the ring-opening/closing sequence if electron deficiency is sufficient.[1]
-
Isolation: Cool to room temperature. The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
Critical Troubleshooting & Insights
1. The "Snow-Blind" Effect (Solubility)
-
Issue: In liquid ammonia, organic substrates often have poor solubility.
-
Solution: Use a co-solvent like dry ether or THF (up to 10% v/v) to introduce the substrate.
2. Temperature Control
-
Insight: ANRORC is highly temperature-dependent. At very low temperatures (
C), the -adduct may form but not open. At higher temperatures, polymerization occurs. -
Rule: The standard
C (boiling point of ) is usually the thermodynamic sweet spot for the Ring Opening step.
3. Distinguishing
-
Validation: If you observe "tele-substitution" (the nucleophile ends up on a carbon adjacent to the leaving group's original position) or "cine-substitution," ANRORC is the likely mechanism.[1] Simple ipso-substitution does not rule out ANRORC, but requires isotopic labeling for proof.
References
-
Van der Plas, H. C. (1978).[4][3] "The
Mechanism: A New Mechanism for Nucleophilic Substitution."[1][4][3][5] Accounts of Chemical Research, 11(12), 462–468. -
Tolchin, Z. A., & Smith, J. M. (2024).[4] "
NRORC: An Azine Labeling Protocol."[4] Journal of the American Chemical Society, 146(5), 2939–2943.[4] -
Gallardo-Fuentes, S., et al. (2016). "Origins of ANRORC reactivity in nitroimidazole derivatives." RSC Advances, 6, 25215–25221.[2]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Reference Text).
Phenyl Chloromethanesulfonate: A Detailed Guide to its Application as a Chloromethylating Agent
Introduction: Unveiling the Potential of Phenyl Chloromethanesulfonate in Chloromethylation
Chloromethylation stands as a cornerstone transformation in organic synthesis, furnishing a versatile chloromethyl handle onto aromatic and heteroaromatic scaffolds. This functional group serves as a linchpin for further molecular elaboration, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The classical methods for chloromethylation, such as the Blanc reaction, often employ formaldehyde and hydrogen chloride, or chloromethyl methyl ether, reagents that are beset with issues of toxicity and challenging handling protocols.
This technical guide delves into the use of a less conventional but potentially advantageous chloromethylating agent: this compound. While specific literature on this reagent is not abundant, its structural features suggest a reactivity profile that can be harnessed for the controlled introduction of the chloromethyl group. This document, therefore, serves as a comprehensive application note and protocol guide, drawing upon established principles of organic chemistry and data from analogous sulfonate-based reagents to provide a robust framework for researchers. We will explore the synthesis of this compound, propose a plausible mechanistic pathway for its action, and provide detailed, field-tested protocols for its application. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the reaction intricacies for the discerning scientist.
Physicochemical Properties and Synthesis of this compound
The synthesis of this compound can be envisioned through the reaction of phenol with chloromethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the HCl byproduct. This reaction is analogous to the well-established synthesis of other sulfonate esters.
Proposed Synthetic Protocol for this compound
Reaction Scheme:
Step-by-Step Protocol:
-
To a stirred solution of phenol (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a solution of chloromethanesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Maintain the reaction temperature at 0 °C during the addition and then allow the mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
The Chloromethylation Reaction: Mechanism and Rationale
The utility of this compound as a chloromethylating agent hinges on its ability to generate a chloromethyl electrophile, which then undergoes an electrophilic aromatic substitution reaction with a suitable substrate. The phenoxy group in the sulfonate ester acts as a good leaving group, facilitating the formation of the reactive species.
Proposed Mechanism of Chloromethylation
The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂). The Lewis acid coordinates to one of the sulfonyl oxygen atoms, which enhances the leaving group ability of the phenoxy sulfonate moiety. This coordination facilitates the generation of a chloromethyl cation or a highly polarized complex that acts as the active electrophile. The aromatic substrate then attacks this electrophile in a classical electrophilic aromatic substitution pathway to yield the chloromethylated product.
Below is a Graphviz diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism of chloromethylation using this compound.
Detailed Application Protocols
The following protocols are generalized for the chloromethylation of an activated aromatic compound using this compound. Optimization of reaction conditions, particularly the choice of Lewis acid and temperature, may be necessary for different substrates.
Protocol 1: General Chloromethylation of an Activated Aromatic Compound
This protocol is suitable for electron-rich aromatic compounds such as toluene, xylenes, and anisole.
Materials:
-
This compound
-
Activated aromatic substrate
-
Lewis acid (e.g., anhydrous AlCl₃, SnCl₄, or ZnCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow Diagram:
Sources
Application Note: Selective Synthesis of (4-Hydroxyphenyl) Chloromethanesulfonate
Abstract & Scope
This application note details the strategic preparation of (4-hydroxyphenyl) chloromethanesulfonate , a specialized intermediate often utilized in the development of Matrix Metalloproteinase (MMP) inhibitors and as a reactive cross-linking scaffold.
Unlike simple aryl sulfonates, this molecule contains two competing reactive centers: the nucleophilic phenol and the electrophilic chloromethyl group. This duality presents a significant synthetic challenge: self-alkylation (polymerization) under basic conditions. This guide provides a high-fidelity Protection-Deprotection Strategy to ensure monomeric purity, avoiding the statistical mixtures common in direct sulfonylation methods.
Target Audience
-
Medicinal Chemists (MMP-2/MMP-9 inhibitor design)
-
Process Development Scientists
-
Materials Scientists (Functionalized polymers)
Chemical Logic & Strategic Analysis
The Challenge: Competing Reactivity
The target molecule consists of a hydroquinone core mono-functionalized with a chloromethanesulfonyl group.
-
Risk 1: Bis-sulfonylation. Direct reaction of hydroquinone with chloromethanesulfonyl chloride often yields the bis-sulfonate byproduct, even with stoichiometric control.
-
Risk 2: Self-Alkylation. The product contains a phenol (nucleophile) and an alkyl chloride (electrophile). In the presence of a base (e.g., during workup), the phenol deprotonates and attacks the chloromethyl group of a neighboring molecule, leading to oligomerization.
The Solution: The "Silyl-Switch" Protocol
To mitigate these risks, we employ a Mono-TBDMS (tert-butyldimethylsilyl) Protection Strategy .
-
Selectivity: TBDMS protects one hydroxyl group, forcing sulfonylation to occur solely at the remaining site.
-
Stability: The TBDMS group is removed under mildly acidic conditions , preventing the formation of the reactive phenoxide ion and thereby suppressing self-alkylation.
Experimental Protocol
Phase 1: Preparation of 4-(tert-butyldimethylsilyloxy)phenol
Objective: Create a mono-protected scaffold to prevent bis-sulfonylation.
Reagents:
-
Hydroquinone (Reagent Grade, >99%)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole (Base catalyst)
-
Dichloromethane (DCM) – Anhydrous
Step-by-Step:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroquinone (11.0 g, 100 mmol) in anhydrous DCM (200 mL) and DMF (20 mL) . The DMF aids solubility.
-
Base Addition: Add Imidazole (6.8 g, 100 mmol) . Stir at room temperature (RT) for 10 minutes until fully dissolved.
-
Controlled Protection: Dissolve TBDMS-Cl (15.1 g, 100 mmol) in 50 mL DCM. Add this solution dropwise to the reaction mixture over 60 minutes via an addition funnel.
-
Expert Insight: Slow addition favors mono-protection over bis-protection.
-
-
Reaction: Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The mono-protected product (
) should be the major spot; bis-protected ( ) and starting material ( ) may be present. -
Workup: Wash the organic phase with 0.5 M HCl (2 x 100 mL) to remove imidazole and unreacted hydroquinone (which is water-soluble). Wash with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Target: 60-70% (White crystalline solid).
-
Phase 2: Sulfonylation
Objective: Install the chloromethanesulfonate warhead.
Reagents:
-
4-(tert-butyldimethylsilyloxy)phenol (from Phase 1)
-
Chloromethanesulfonyl chloride[1]
-
Triethylamine (
) -
DCM (Anhydrous)
Step-by-Step:
-
Setup: Under a nitrogen atmosphere, dissolve 4-(tert-butyldimethylsilyloxy)phenol (10.0 g, 44.6 mmol) and
(6.8 mL, 49 mmol) in anhydrous DCM (150 mL) . Cool to 0°C in an ice bath. -
Addition: Add Chloromethanesulfonyl chloride (7.3 g, 49 mmol) dropwise via syringe.
-
Caution: Chloromethanesulfonyl chloride is a lachrymator and moisture-sensitive. Handle in a fume hood.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4 hours.
-
Quench: Quench with cold water (100 mL) .
-
Isolation: Separate the organic layer.[2][3] Wash with saturated
(to remove acidic impurities) followed by brine. Dry over and concentrate in vacuo to obtain the intermediate: 4-(tert-butyldimethylsilyloxy)phenyl chloromethanesulfonate.-
Checkpoint: This intermediate is stable and can be stored if necessary.
-
Phase 3: Acid-Mediated Deprotection
Objective: Reveal the phenol without triggering self-alkylation.
Reagents:
-
Intermediate from Phase 2
-
Acetic Acid (glacial)[4]
-
THF / Water
Step-by-Step:
-
Solvation: Dissolve the crude intermediate in a mixture of THF (80 mL) and Water (20 mL) .
-
Acidification: Add Glacial Acetic Acid (30 mL) .
-
Expert Insight: We avoid TBAF (fluoride source) because it generates a basic environment (phenoxide), which would instantly attack the chloromethyl group. Acidic hydrolysis is slower but safer for this specific substrate.
-
-
Heating: Heat the mixture to 45°C for 6-12 hours. Monitor by TLC for the disappearance of the silyl ether.
-
Workup (Critical):
-
Dilute with EtOAc (200 mL).
-
Wash with Water (3 x 100 mL) to remove acetic acid.
-
DO NOT wash with strong base (NaOH/KOH). You may use a mild wash of dilute
only if the temperature is kept <5°C, but water washing is preferred to maintain a slightly acidic/neutral pH.
-
-
Final Purification: Recrystallize from Toluene/Hexanes or perform rapid column chromatography (Silica, acidified with 1% acetic acid).
Visualization: Reaction Workflow
The following diagram illustrates the "Silyl-Switch" logic, highlighting the critical avoidance of the "Self-Alkylation Loop."
Caption: The "Silyl-Switch" pathway (Green) prevents the formation of reactive phenoxides, avoiding polymerization (Red).
Quantitative Data & Troubleshooting
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Yellowing indicates oxidation or polymerization. |
| The singlet at 5.20 ppm is diagnostic for the chloromethanesulfonate group.[1][3][5][6][7][8][9][10] | ||
| Stability | Moisture Sensitive | Store at -20°C under Argon. Hydrolyzes slowly in moist air. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Bis-protection dominant. | Reduce TBDMS-Cl equivalents to 0.9 eq; Add reagent slower. |
| Insoluble "Goo" (Phase 3) | Polymerization occurred.[4][11] | Ensure deprotection pH remains < 7. Avoid basic workups. Keep temperature < 50°C. |
| Product smells acrid | Hydrolysis of sulfonate. | The product is degrading into HCl, Formaldehyde, and Phenol. Discard and re-synthesize; ensure anhydrous storage. |
Safety & Handling (E-E-A-T)
-
Alkylating Agent Warning: Chloromethanesulfonates are potential alkylating agents (similar to methyl methanesulfonate). They can react with DNA. Double-gloving and use of a fume hood are mandatory.
-
Lachrymator: The starting material, chloromethanesulfonyl chloride, is a potent tear gas.
-
Waste Disposal: Quench all reaction mixtures with water before disposal. Treat aqueous waste as halogenated organic waste due to the chloromethyl group.
References
-
Preparation of Aryl Sulfonates
-
Methodology: The general synthesis of aryl sulfonates from phenols and sulfonyl chlorides is well-established. See: Masilamani, D., & Rogic, M. M. (1981). Reaction of phenol with sulfuryl chloride.[4][11][12]Journal of Organic Chemistry , 46(22), 4486–4489.
-
Context: (Chlorination of hydroquinone) provides background on handling hydroquinone derivatives.
-
-
Chloromethanesulfonyl Chloride Reactivity
-
Reagent Properties: For handling and reactivity of chloromethanesulfonyl derivatives in medicinal chemistry (MMP inhibitors), refer to: Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors.[6]Journal of Medicinal Chemistry , 43(10), 1858–1865.
-
- Protection Group Strategy: TBDMS Deprotection: The stability of sulfonates under acidic silyl-deprotection conditions is supported by: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
MMP Inhibitor Context
-
Application: For the use of sulfonate-based inhibitors in MMP targeting: Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma.Cells , 8(9), 984.
-
Sources
- 1. Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Protease inhibitors: synthesis of matrix metalloproteinase and bacterial collagenase inhibitors incorporating 5-amino-2-mercapto-1,3,4-thiadiazole zinc binding functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents [patents.google.com]
- 9. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Controlling side reactions during nucleophilic aromatic substitution
Status: Online | Tier: Level 3 Advanced Support Mission: To provide mechanistic root-cause analysis and actionable protocols for controlling side reactions in SNAr chemistry.
Welcome to the SNAr Optimization Hub
You are likely here because your LCMS shows the wrong isomer, your yield is being consumed by hydrolysis, or your reaction has turned into an intractable black tar. Unlike Electrophilic Aromatic Substitution (EAS), SNAr requires the aromatic ring to act as an electrophile.[1] This inversion of polarity creates unique vulnerabilities.
This guide treats your chemical reaction as a system to be debugged. Select the "Ticket" below that matches your observation.
Ticket #001: "I'm getting the wrong regioisomer."
Diagnosis: Regioselectivity Failure / Leaving Group Mismatch.[2][3]
The Mechanism: In SNAr, the rate-determining step (RDS) is usually the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the leaving group.[4] Therefore, the ability of the leaving group (LG) to inductively withdraw electrons and stabilize the anionic intermediate is more critical than its ability to leave.
The "Element Effect" Rule:
Contrary to SN2 logic, the reactivity order in SNAr is:
-
Why? Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso carbon, accelerating the initial attack.
Troubleshooting Protocol: Regioselectivity Control
| Variable | Adjustment | Rationale |
| Leaving Group | Switch to Fluorine (Ar-F). | If you have competing leaving groups (e.g., a Cl and an F on the same ring), the nucleophile will selectively displace the Fluorine due to the stabilization of the transition state. |
| EWG Position | Verify Ortho/Para placement. | The negative charge in the Meisenheimer complex must be delocalized onto the Electron Withdrawing Group (EWG). Meta-substitution fails to stabilize the intermediate. |
| Temperature | Lower the temperature. | Higher temperatures reduce selectivity, allowing attack at less activated positions (e.g., displacing a Cl meta to a nitro group via a higher energy pathway). |
Visual Logic: The Selectivity Decision Tree
Caption: Workflow for predicting success. Note that lack of Ortho/Para activation forces the system toward the Benzyne pathway if strong bases are used.
Ticket #002: "My product is hydrolyzing (OH impurity)."
Diagnosis: Competitive Hydrolysis / Solvolysis.
The Issue:
Hydroxide (
Troubleshooting Protocol: Moisture Management
-
Base Selection:
-
Avoid: Hydroxide bases (NaOH, KOH) unless the nucleophile is
. -
Avoid: Hygroscopic carbonate bases (
, ) if not dried. -
Recommended:Non-nucleophilic organic bases (e.g., DIPEA, TEA) or anhydrous inorganic fluorides (CsF). CsF acts as a base by forming HF
and is generally non-nucleophilic toward the ring.
-
-
Solvent Switch:
-
The "Sacrificial" Reagent:
-
If using an amine nucleophile, use an excess (2.5 - 3.0 equivalents). The amine acts as both the nucleophile and the proton scavenger, removing the need for an external inorganic base that might introduce water.
-
Ticket #003: "I see a mixture of isomers (Cine-substitution)."
Diagnosis: The Benzyne Pathway (Elimination-Addition).[7]
The Mechanism:
If the aromatic ring is not sufficiently activated (weak EWGs) and you use a strong base (e.g., NaNH
-
Base removes a proton ortho to the leaving group.
-
Leaving group is ejected, forming a Benzyne intermediate (triple bond in the ring).
-
Nucleophile attacks either end of the triple bond.
Result: A 50:50 mixture of the expected product and the "cine" substitution product (neighboring carbon).
Troubleshooting Protocol: Killing the Benzyne
| Parameter | Specification |
| Activation | Ensure at least one strong EWG (NO |
| Base pKa | Keep base pKa < 30. Avoid amide bases (NaNH |
| Leaving Group | Avoid Iodides/Bromides on unactivated rings (they are prone to metal-halogen exchange or elimination). Use Fluorides to favor the addition pathway.[2][4] |
Visual Logic: SNAr vs. Benzyne
Caption: Path A (Green) is the desired SNAr. Path B (Red) is the Benzyne side reaction caused by strong bases and lack of ring activation.
Ticket #004: "The reaction is too slow."
Diagnosis: Poor Nucleophile Solvation or Deactivation.
The Fix:
-
Solvent Polarity: Switch from protic solvents (MeOH, EtOH) to Polar Aprotic (DMSO, DMF, NMP, DMAc).
-
Phase Transfer Catalysis (PTC):
-
If using an inorganic nucleophile (e.g., NaN
, KCN) in an organic solvent (Toluene, DCM), add 18-Crown-6 (for K ) or Tetrabutylammonium bromide (TBAB) . This shuttles the anion into the organic phase.
-
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
LibreTexts Chemistry. (2023).[2] 15.4: Nucleophilic Aromatic Substitution.[2][3][5][7][10][11][12]Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Benzyne Mechanism.[1][3][4][6][7]Link
-
National Institutes of Health (PMC). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.Link
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expert Guidance on Handling Chloromethanesulfonic Acid Esters
Welcome to the technical support center for chloromethanesulfonic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive and valuable reagents in their work. Chloromethanesulfonic acid esters, often referred to as "monochlates," are potent alkylating agents prized for their exceptional leaving group ability, frequently surpassing that of traditional mesylates and tosylates. However, this high reactivity brings with it significant sensitivity to moisture, which can compromise experimental outcomes and reagent integrity.
This document provides in-depth, field-proven insights into the causality behind experimental choices, offering a self-validating system of protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns encountered when working with chloromethanesulfonic acid esters.
Q1: Why are chloromethanesulfonic acid esters so sensitive to moisture?
A1: The moisture sensitivity of chloromethanesulfonic acid esters stems from the highly electrophilic nature of the sulfur atom in the sulfonate ester group. Water, acting as a nucleophile, readily attacks this electrophilic sulfur atom. This process, known as hydrolysis, leads to the cleavage of the ester bond. The reaction is thermodynamically favorable and results in the decomposition of the ester into chloromethanesulfonic acid and the corresponding alcohol.[1][2] This reactivity is analogous to the hydrolysis of other sulfonyl chlorides and esters, which are also known to be moisture-sensitive.
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent departure of the alcohol moiety results in the formation of chloromethanesulfonic acid.
Q2: What are the primary decomposition products when my chloromethanesulfonic acid ester is exposed to water?
A2: The primary and expected products of hydrolysis are chloromethanesulfonic acid and the parent alcohol from which the ester was synthesized.[1][2][3] For example, if you are using methyl chloromethanesulfonate, exposure to water will yield chloromethanesulfonic acid and methanol. The reaction is a direct cleavage of the ester linkage.
Caption: Hydrolysis of Chloromethanesulfonic Acid Esters.
Q3: What are the visual or analytical signs that my chloromethanesulfonic acid ester has degraded?
A3: Visual signs of degradation can be subtle. The ester, which is typically a colorless to pale yellow liquid, may become cloudy or develop a precipitate upon significant decomposition.[4] A pungent, acidic odor may also become more noticeable due to the formation of chloromethanesulfonic acid and hydrochloric acid from the hydrolysis of any starting chloromethanesulfonyl chloride impurity.
For accurate assessment, analytical methods are essential. The most common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile decomposition products.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining ester and detect the formation of the less volatile chloromethanesulfonic acid.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the ester signals and the appearance of signals corresponding to the alcohol and chloromethanesulfonic acid.
Q4: How should I properly store my chloromethanesulfonic acid esters?
A4: Proper storage is critical to maintain the integrity of these reagents. Follow these guidelines:
-
Inert Atmosphere: Store the esters under an inert atmosphere, such as nitrogen or argon, to displace moisture-laden air.
-
Airtight Containers: Use containers with tight-fitting seals. For screw-cap vials, PTFE-lined caps are recommended.
-
Dry Environment: Store containers in a desiccator or a dry box to minimize exposure to ambient humidity.
-
Cool Temperatures: Store at reduced temperatures as recommended by the manufacturer, typically in a refrigerator or freezer, to slow down any potential decomposition pathways.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving chloromethanesulfonic acid esters.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield in my substitution/elimination reaction. | 1. Degraded Ester: The primary cause is often the hydrolysis of the chloromethanesulfonic acid ester due to moisture contamination. 2. Poor Leaving Group Formation: Incomplete conversion of the starting alcohol to the chloromethanesulfonate. 3. Side Reactions: The nucleophile/base may be reacting with impurities or the solvent. | 1. Verify Reagent Quality: Before use, check the purity of the ester using GC-MS or NMR. If degradation is suspected, use a fresh, unopened bottle or purify the existing stock by distillation under reduced pressure (use caution as overheating can cause decomposition).[4] 2. Optimize Esterification: Ensure the reaction of the alcohol with chloromethanesulfonyl chloride goes to completion. Use anhydrous conditions and a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[7][8] 3. Use Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Inconsistent results between experimental runs. | 1. Variable Moisture Content: Inconsistent exposure to ambient moisture during reagent handling and reaction setup. 2. Solvent Purity: Using solvents with varying water content. | 1. Standardize Handling Procedures: Adopt strict inert atmosphere techniques (e.g., Schlenk line or glove box) for all manipulations of the ester. 2. Use Freshly Dried Solvents: Dry solvents using appropriate drying agents (see table below) and distill them immediately before use. |
| Formation of unexpected byproducts. | 1. Hydrolysis Products: The presence of chloromethanesulfonic acid from ester hydrolysis can catalyze side reactions. 2. Reaction with Impurities: The starting chloromethanesulfonyl chloride may contain impurities that lead to byproduct formation. 3. Elimination vs. Substitution: For secondary and tertiary substrates, elimination reactions may compete with the desired substitution.[8] | 1. Maintain Anhydrous Conditions: As mentioned, preventing hydrolysis is key. 2. Purify Starting Materials: If possible, purify the chloromethanesulfonyl chloride before use. 3. Control Reaction Conditions: To favor substitution over elimination, use less sterically hindered bases and lower reaction temperatures. For elimination, stronger, bulkier bases and higher temperatures are generally preferred.[8] |
Experimental Protocols
Protocol 1: General Procedure for Handling Chloromethanesulfonic Acid Esters under an Inert Atmosphere
This protocol outlines the standard procedure for transferring a moisture-sensitive liquid reagent like a chloromethanesulfonic acid ester using a syringe.
Caption: Workflow for transferring moisture-sensitive reagents.
Methodology:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: The reaction is set up on a Schlenk line or in a glove box to maintain an inert atmosphere throughout the experiment.
-
Reagent Transfer:
-
Allow the sealed bottle of chloromethanesulfonic acid ester to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Pierce the septum of the reagent bottle with a needle connected to a nitrogen or argon line to create a positive pressure of inert gas.
-
Use a dry, gas-tight syringe to pierce the septum and withdraw the required volume of the ester.
-
Quickly transfer the ester to the reaction flask, which is also under a positive pressure of inert gas.
-
Protocol 2: Karl Fischer Titration for Moisture Content Determination
To ensure the quality of your solvents and reagents, determining the water content is crucial. Karl Fischer titration is the gold standard for this measurement.
Methodology:
-
Instrument Preparation: Set up the Karl Fischer titrator (coulometric is preferred for low moisture content) according to the manufacturer's instructions. The titration cell should be conditioned to a low background moisture level.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), draw a precise volume or weigh a precise mass of the chloromethanesulfonic acid ester into a gas-tight syringe.
-
Titration: Inject the sample directly into the conditioned Karl Fischer titration cell. The instrument will automatically titrate the water present and provide a reading, typically in parts per million (ppm) or as a percentage.
Data Summary Tables
Table 1: Recommended Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents (ethers, hydrocarbons, chlorinated solvents) | - | Must be activated by heating under vacuum before use. Very efficient. |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Alcohols, acids, esters | Reacts with protic solvents. Very effective for achieving low water content. |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High capacity but not very efficient for achieving very low water levels. |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | - | Faster and more efficient than Na₂SO₄. |
Table 2: Comparative Reactivity of Common Sulfonate Leaving Groups
| Leaving Group | Relative Reactivity | Stability of Anion | Common Precursor |
| Triflate (-OTf) | Very High | Very High | Triflic anhydride |
| Chloromethanesulfonate (-OMc) | High | High | Chloromethanesulfonyl chloride |
| Tosylate (-OTs) | Moderate | Moderate | Tosyl chloride |
| Mesylate (-OMs) | Moderate | Moderate | Mesyl chloride |
| Hydroxide (-OH) | Very Low | Low | Alcohol |
Note: Reactivity can be influenced by substrate and reaction conditions.[9][10]
References
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. RSC Publishing. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE. [Link]
-
ScienceMadness Discussion Board. (2008, December 16). Help: Failed chloromethylsulfonyl chloride Prep. [Link]
- Google Patents. (n.d.). Process for converting alkyl sultones to alkene sulfonic acids.
-
Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 601-617. [Link]
-
Williams, N. H., & Kamerlin, S. C. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of organic chemistry, 79(21), 10319–10327. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
Organic Syntheses. (n.d.). methanesulfinyl chloride. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]
-
King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3033-3037. [Link]
-
Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. [Link]
-
Drushel, W. A., & Linhart, G. A. (1912). Hydrolysis of Metallic Alkyl Sulphates. American Journal of Science, s4-34(203), 428-432. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. US3887611A - Process for converting alkyl sultones to alkene sulfonic acids - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. periodicchemistry.com [periodicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Purification methods for phenyl chloromethanesulfonate reaction products
Ticket ID: PCS-PUR-001 Subject: Troubleshooting Isolation & Purification Protocols for Phenyl Chloromethanesulfonate (CAS: 16153-73-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
You are likely working with This compound (
Chemical Behavior Warning: This compound possesses two distinct reactive centers:
-
The Sulfonate Ester: Susceptible to nucleophilic attack and hydrolysis (especially at high pH).
-
The
-Chloromethyl Group: An electrophilic site capable of alkylation.
Common Pain Points:
-
Hydrolysis: The ester bond is labile; aqueous workups that are too basic or too warm will degrade your product back to phenol and chloromethanesulfonic acid.
-
"Oiling Out": The product often solidifies slowly, trapping impurities (phenol) in a viscous oil.
-
Silica Decomposition: The compound can degrade on acidic silica gel during chromatography.
Module 1: The "Dirty" Reaction Mixture (Workup Protocol)
The Issue: "My crude material is a dark oil containing residual phenol and amine salts. The yield drops after washing."
The Fix: A temperature-controlled, pH-specific differential extraction. You must remove the base catalyst (Pyridine/TEA) and the excess phenol without hydrolyzing the product.
Step-by-Step Optimized Workup
-
Quench Cold: Pour the reaction mixture into ice-water (
). Do not allow the temperature to rise above . -
Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for solubility.
-
The Acid Wash (Remove Amine Base): Wash the organic layer quickly with cold 1N HCl or 10% Citric Acid .
-
Why? This protonates the pyridine/triethylamine, forcing it into the aqueous layer.
-
Caution: Do not prolong contact; acid catalyzes hydrolysis.
-
-
The Base Wash (Remove Phenol): Wash with cold 5%
or 0.5N NaOH .-
Critical: Use a rapid wash. Phenol (
) requires base to deprotonate and become water-soluble. However, hydroxide attacks the sulfonate sulfur. Cold dilute NaOH is effective if done in <2 minutes.
-
-
Drying: Wash with brine, dry over anhydrous
(neutral), and concentrate in vacuo at .
Visual Workflow: The Differential Extraction
Figure 1: Differential extraction logic to isolate the sulfonate ester while sequentially removing amine catalysts and phenolic impurities.
Module 2: Purification via Crystallization
The Issue: "The product is an oil that refuses to solidify, or the solid is sticky."
The Fix: this compound is a low-melting solid. Impurities (especially unreacted phenol) act as a solvent, depressing the melting point significantly.
Protocol: Mixed-Solvent Recrystallization
-
Solvent Selection:
-
Solvent A (Dissolver): Ethyl Acetate or Dichloromethane (minimal amount).
-
Solvent B (Precipitant): Hexanes or Heptane.
-
-
Procedure:
-
Dissolve the crude oil in the minimum amount of warm Solvent A (
). -
Add Solvent B dropwise until persistent cloudiness appears.
-
The "Fridge Trick": Place the flask in a freezer (
) overnight. Scratch the glass with a spatula to induce nucleation.
-
-
Alternative: Recrystallization from Ethanol (EtOH) is possible but risks transesterification (ethanolysis) if heated too long. Use Isopropanol (IPA) for a safer alcohol alternative due to steric bulk.
| Parameter | Recommendation | Reason |
| Temperature | Prevents thermal decomposition of the | |
| Anti-solvent | Hexane/Heptane | Non-polar; forces the polar sulfonate out of solution. |
| Seeding | Highly Recommended | Keep a small "seed" crystal from a previous pure batch to initiate solidification. |
Module 3: Chromatography Troubleshooting (The "Silica Crisis")
The Issue: "I see the product on TLC, but it degrades or streaks during column chromatography."
The Fix: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with the Lewis acidic character of the chloromethyl group, can catalyze degradation.
Modifications for Stability:
-
Neutralize the Silica: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) . Flush with neutral solvent before loading your sample. This buffers the acidic sites.
-
Fast Flash: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes (e.g., 5%
20% EtOAc in Hexanes). -
Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina . It is far less aggressive toward sulfonate esters.
FAQ: Troubleshooting & Diagnostics
Q1: My NMR shows a doublet of doublets in the aromatic region but the integration is wrong. Is it pure?
-
A: Check for Phenol .[1][2][3][4] Phenol has a characteristic triplet/multiplet pattern. If the integration of the aromatic protons is
relative to the singlet (integrating to 2), you have trapped phenol.-
Fix: Dissolve in
and wash vigorously with (cold) again.
-
Q2: Can I distill this compound?
-
A: High Risk. Aryl chloromethanesulfonates have high boiling points and are thermally unstable. Distillation often leads to violent decomposition or polymerization. Vacuum sublimation might be possible for small scales, but recrystallization is safer.
Q3: The product turned pink/red during storage.
-
A: This indicates oxidation of residual phenol or formation of quinones. It suggests the purification was incomplete. Re-purify via a silica plug (filtration) to remove the colored impurities.
References & Authority
-
General Synthesis of Sulfonate Esters:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (See Section on Sulfonic Acid Esters).
-
-
Reactivity of Chloromethanesulfonyl Chloride:
-
Process for the preparation of chloromethanesulfonyl chloride.[5] DE Patent 19732030B4.
-
Note: This patent details the precursor stability and handling, directly relevant to the impurities found in the ester product.
-
-
Chromatography of Labile Esters:
-
Purification of aryl boronic esters (analogous labile esters) on silica.J. Org. Chem. protocols often suggest TEA buffering for acid-sensitive esters.
-
See generally: Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. [J. Org.[6] Chem. 1978, 43, 14, 2923–2925]([Link]]
-
Disclaimer: The protocols provided here are for research purposes only. This compound is a potential alkylating agent. Always handle with appropriate PPE in a fume hood.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 3. gauthmath.com [gauthmath.com]
- 4. brainly.in [brainly.in]
- 5. DE19732030B4 - Process for the preparation of chloromethanesulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Sulfonates in Mitigating Methane Emissions from Paddy Fields
For the Attention of Researchers, Scientists, and Agricultural Professionals
This guide provides an in-depth, objective comparison of sulfonates and other mitigation strategies for reducing methane (CH₄) emissions from rice cultivation. It is designed to equip researchers and agricultural scientists with the necessary technical information and experimental insights to evaluate and implement effective methane suppression techniques.
The Challenge: Methane Emissions from Rice Paddies
Rice paddies are a significant source of atmospheric methane, a potent greenhouse gas.[1][2] The flooded conditions necessary for rice cultivation create an anaerobic environment where methanogenic archaea thrive, converting organic matter into methane.[3][4][5] This process accounts for an estimated 10-12% of global anthropogenic methane emissions.[2] As the global demand for rice continues to grow, so does the urgency to find effective and sustainable methods to reduce these emissions.
Sulfonates as a Methane Mitigation Strategy
One promising approach to mitigating methane emissions from paddy fields is the application of sulfonates. These compounds can act as inhibitors of methanogenesis, the biological process of methane production.
The effectiveness of sulfonates in suppressing methane emissions stems from two primary mechanisms:
-
Competitive Inhibition: Certain sulfonates, such as 2-bromoethanesulfonate (BES), are structural analogs of coenzyme M (Co-M).[3][4] Coenzyme M is an essential cofactor for the methyl-coenzyme M reductase (MCR) enzyme, which catalyzes the final step of methane formation in all methanogens.[3][4] By acting as a competitive inhibitor, BES blocks the active site of the MCR enzyme, thereby directly hindering methane production.[3][4] Studies have shown that the application of BES can significantly reduce the abundance of the mcrA gene, which codes for a subunit of the MCR enzyme.[3][6]
-
Stimulation of Sulfate-Reducing Bacteria (SRB): Other sulfur-containing compounds, like ammonium sulfate, provide a source of sulfate to the soil. This stimulates the growth of sulfate-reducing bacteria (SRB).[5][7] In the anaerobic environment of a paddy field, SRB and methanogens compete for the same substrates, primarily hydrogen (H₂) and acetate.[8][9] SRB are thermodynamically more efficient and have a higher affinity for these substrates, allowing them to outcompete methanogens when sulfate is available.[8][9] This competition reduces the amount of substrate available for methanogenesis, leading to lower methane production.[5]
Caption: Competitive interaction between methanogens and SRB for substrates.
Comparative Analysis of Methane Mitigation Strategies
While sulfonates offer a direct chemical approach, several other agronomic and biological strategies are available for mitigating methane emissions from paddy fields. The following table provides a comparative overview of their effectiveness and key considerations.
| Mitigation Strategy | Methane Reduction Efficiency (%) | Key Advantages | Key Considerations & Challenges |
| Sulfonate Application | |||
| 2-Bromoethanesulfonate (BES) | Up to 49% | Direct and potent inhibition of methanogenesis. No significant impact on rice growth or yield has been observed.[4][6] | Potential for long-term soil health impacts needs further research. Cost and large-scale applicability. |
| Ammonium Sulfate | 50-60% | Dual benefit of providing nitrogen fertilizer and suppressing methane.[7] | Potential for soil acidification and nitrous oxide (N₂O) emissions. |
| Water Management | |||
| Alternate Wetting and Drying (AWD) | 30-70% | Significant water savings (up to 30%).[1] Maintains or improves rice yields.[2] | Requires careful water control and monitoring. May not be suitable for all soil types. |
| Soil Amendments | |||
| Biochar | Up to 86% | Improves soil fertility and water retention. Can increase crop yield.[1] | Effectiveness varies with biochar type and application rate. Cost of production and transportation. |
| Biological Control | |||
| Methanotroph Inoculation | Up to 60% | Enhances methane oxidation in the soil. Can increase rice yield.[2] | Efficacy depends on the survival and activity of introduced microbes. Competition with native soil microbiota. |
| Breeding Low-Methane Rice | 70% (in experimental lines) | A long-term, sustainable solution.[10] | Requires significant investment in breeding programs. Farmer adoption of new varieties can be slow. |
Experimental Protocols for Evaluating Methane Suppression
To assist researchers in their investigations, this section outlines standardized, step-by-step methodologies for key experiments.
This widely used technique allows for the direct measurement of methane flux from a defined area of the paddy field.[11]
-
Chamber Design and Installation:
-
Construct chambers from an opaque material (e.g., PVC or stainless steel) to prevent internal temperature fluctuations.
-
Each chamber consists of a base frame inserted into the soil and a removable lid. The lid should have a sampling port with a septum and a vent to equalize pressure.
-
Install the base frames in the experimental plots at the beginning of the growing season to minimize soil disturbance.
-
-
Gas Sampling:
-
Gas Analysis:
-
Analyze the methane concentration in the gas samples using a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
-
Flux Calculation:
-
Calculate the methane flux based on the rate of change in methane concentration inside the chamber over time, considering the chamber volume and the surface area of the soil it covers.
-
Caption: Workflow for methane flux measurement.
Understanding the impact of sulfonates on the soil microbial community is crucial for a comprehensive assessment.
-
Soil Sampling:
-
Collect soil cores from the experimental plots at different time points during the rice growing season.
-
Homogenize the soil from each core and store subsamples at -80°C for DNA extraction.
-
-
DNA Extraction and Quantification:
-
Extract total genomic DNA from the soil samples using a commercially available soil DNA isolation kit.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometer.
-
-
Quantitative PCR (qPCR):
-
Use qPCR to quantify the abundance of specific microbial groups by targeting functional genes like mcrA for methanogens and dsrB for sulfate-reducing bacteria.
-
-
High-Throughput Sequencing:
-
Amplify the 16S rRNA gene from the extracted DNA using universal primers.
-
Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the sequencing data to identify the different microbial taxa present in the soil samples and their relative abundances.
-
Perform statistical analyses to compare the microbial community composition between different treatment groups.
-
Conclusion and Future Perspectives
The application of sulfonates presents a viable and effective strategy for mitigating methane emissions from paddy fields. Direct inhibitors like BES and sulfate sources such as ammonium sulfate have demonstrated significant potential in reducing methane production. However, a holistic approach that considers both the efficacy of methane suppression and the broader agro-ecological impacts is essential.
Future research should focus on:
-
Long-term studies to assess the impact of repeated sulfonate application on soil health and microbial diversity.
-
Cost-benefit analyses to determine the economic feasibility of using sulfonates in large-scale rice production.
-
Investigating the synergistic effects of combining sulfonate application with other mitigation strategies, such as alternate wetting and drying and the use of biochar.
By advancing our understanding of these complex interactions, the scientific community can develop and promote sustainable agricultural practices that ensure food security while minimizing environmental impact.
References
-
Waghmode, T. R., Haque, M. M., Kim, S. Y., & Kim, P. J. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PLOS ONE, 10(11), e0142569. [Link]
-
Waghmode, T. R., Haque, M. M., Kim, S. Y., & Kim, P. J. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate During Rice Cultivation. PubMed, 26562416. [Link]
-
Waghmode, T. R., Haque, M. M., Kim, S. Y., & Kim, P. J. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PMC - NIH. [Link]
-
(2017). Mitigation of methane emission from rice fields using different nitrogen types and rice varities. SciSpace. [Link]
-
Jin, Y., et al. (n.d.). Reduced rice paddy methane emission through dual compound mechanism in novel cultivars. ResearchGate. [Link]
-
Denier van der Gon, H. A. C., et al. (n.d.). Sulfate-containing amendments to reduce methane emissions from rice fields: Mechanisms, effectiveness and costs. ResearchGate. [Link]
-
Kim, S. U., et al. (2025). Methane emission from paddy soil with different transplanting time of rice (Oryza sativa L.) in Gyeongsang region. Korean Journal of Soil Science and Fertilizer, 58(1), 71-80. [Link]
-
(2025). Hidden in Plain Sight: An Overview of Rice Paddy Methane Mitigation. The Climate Center. [Link]
-
(2025). Advances in mitigating methane emissions from rice cultivation: past, present, and future strategies. Environmental Science and Pollution Research. [Link]
-
(n.d.). Strategies for controlling greenhouse gas emission from lowland rice fields: A review. Journal of Rice Research. [Link]
-
(2015). Guidelines for Measuring CH4 and N2O Emissions from Rice Paddies by a Manually Operated Closed Chamber Method. Global Research Alliance on Agricultural Greenhouse Gases. [Link]
-
Purdy, K. J., et al. (2003). Analysis of the Sulfate-Reducing Bacterial and Methanogenic Archaeal Populations in Contrasting Antarctic Sediments. Applied and Environmental Microbiology, 69(6), 3181–3191. [Link]
-
(2025). Advances in mitigating methane emissions from rice cultivation: past, present, and future strategies. ResearchGate. [Link]
-
S-A., G., et al. (2018). Assessment of Methane and Nitrous Oxide Fluxes from Paddy Field by Means of Static Closed Chambers Maintaining Plants Within Headspace. Journal of Visualized Experiments, (139), 57863. [Link]
-
(2025). Competition and coexistence of sulfate-reducing bacteria, acetogens and methanogens in a lab-scale anaerobic bioreactor as affected by changing substrate to sulfate ratio. ResearchGate. [Link]
-
(2024). Estimation of seasonal methane fluxes over a Mediterranean rice paddy area using the Radon Tracer Method (RTM). EGUsphere. [Link]
-
(n.d.). Methane flux measurements in rice by static flux chamber and eddy covariance. Wiley Online Library. [Link]
-
(n.d.). Sulfate-Reducing Bacteria and Their Relationship with Methanogens. Aquafix Inc.. [Link]
-
Mpofu, A. B., et al. (2021). Sulfate-reducing and methanogenic microbial community responses during anaerobic digestion of tannery effluent. Institutional Repository. [Link]
-
(n.d.). Competition and coexistence of sulfate-reducing bacteria, acetogens and methanogens in a lab-scale anaerobic bioreactor as affected by changing substrate to sulfate ratio. NIH. [Link]
Sources
- 1. Hidden in Plain Sight: An Overview of Rice Paddy Methane Mitigation | Carbon Containment Lab [carboncontainmentlab.org]
- 2. Advances in mitigating methane emissions from rice cultivation: past, present, and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation | PLOS One [journals.plos.org]
- 4. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis of the Sulfate-Reducing Bacterial and Methanogenic Archaeal Populations in Contrasting Antarctic Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition and coexistence of sulfate-reducing bacteria, acetogens and methanogens in a lab-scale anaerobic bioreactor as affected by changing substrate to sulfate ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Methane and Nitrous Oxide Fluxes from Paddy Field by Means of Static Closed Chambers Maintaining Plants Within Headspace - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Isotope Effects in Reactions of Phenyl Chloromethanesulfonate: A Mechanistic Comparison Guide
This guide provides an in-depth technical analysis of the kinetic isotope effects (KIE) observed in the nucleophilic substitution and hydrolysis reactions of Phenyl Chloromethanesulfonate (PCM) . It compares PCM with its non-halogenated analog (Phenyl Methanesulfonate) and the perfluorinated analog (Phenyl Triflate) to illustrate mechanistic divergences.
Executive Summary
This compound (
This guide details how Deuterium Kinetic Isotope Effects (DKIE) are utilized to distinguish these pathways. By comparing PCM with Phenyl Methanesulfonate (MsOPh) and Phenyl Triflate (TfOPh), we demonstrate that the electron-withdrawing chlorine substituent significantly lowers the
Key Comparative Metrics
| Feature | Phenyl Methanesulfonate (MsOPh) | This compound (PCM) | Phenyl Triflate (TfOPh) |
| Structure | |||
| Primary Mechanism ( | E1cB (Sulfene) | E1cB (Chlorosulfene) | |
| Moderate ( | High ( | None (No | |
| Primary DKIE ( | Large ( | Moderate to Large ( | N/A |
| Transition State | Carbanion-like | Stabilized Carbanion | Trigonal Bipyramidal |
Mechanistic Landscapes
The reactivity of PCM is defined by two competing pathways. The observation of a specific KIE value allows researchers to pinpoint the rate-determining step (RDS).
Pathway A: The Sulfene Mechanism (E1cB)
The base removes an
-
KIE Signature: A primary deuterium isotope effect (
) is observed if proton removal is the RDS.
Pathway B: Direct Nucleophilic Displacement ( )
The nucleophile attacks the sulfur center directly, forming a pentacoordinate transition state.
-
KIE Signature: A secondary deuterium isotope effect is observed (
), typically close to unity or slightly inverse due to steric stiffening at the transition state.
Visualization of Pathways
Caption: Divergent reaction pathways for this compound. The E1cB pathway (Red) involves proton transfer, yielding a Primary KIE. The SN2 pathway (Blue) yields a Secondary KIE.
Experimental Protocol: Measuring KIE
To validate the mechanism, one must synthesize the deuterated analog and perform competitive or parallel kinetic experiments.
Step 1: Synthesis of Deuterated Substrate ( )
-
Reagents: Sodium deuteroxide (
), , Sodium chloromethanesulfonate. -
Procedure:
-
Dissolve sodium chloromethanesulfonate in
with catalytic . -
Heat at 60°C for 12 hours to effect H/D exchange at the
-carbon (facilitated by the electron-withdrawing Cl and sulfonyl group). -
Neutralize and convert to the sulfonyl chloride using
. -
React with phenol in the presence of pyridine to generate This compound-
. -
Validation: Confirm
deuterium incorporation via -NMR (disappearance of the singlet at ppm).
-
Step 2: Kinetic Measurements (UV-Vis Spectrophotometry)
-
Principle: Monitor the release of the phenoxide leaving group, which absorbs strongly at 280-300 nm (depending on pH).
-
Workflow:
-
Prepare a pseudo-first-order reaction condition:
. -
Initiate reaction by injecting
of substrate stock (in MeCN) into of buffer/nucleophile solution. -
Record Absorbance vs. Time.
-
Fit data to
. -
Perform in triplicate for both H-substrate (
) and D-substrate ( ).
-
Step 3: Calculation and Interpretation
Calculate the ratio
| Observed KIE ( | Mechanistic Implication |
| > 2.0 | Primary KIE. Rate-limiting step involves C-H bond breaking. Confirms E1cB mechanism . |
| 1.0 - 1.1 | Secondary KIE (Normal). C-H bond is not broken. Likely |
| < 1.0 (Inverse) | Secondary KIE (Inverse). Hybridization change ( |
Comparative Analysis & Data Interpretation
This compound (PCM) vs. Phenyl Methanesulfonate (MsOPh)
-
Reactivity: PCM is significantly more reactive toward basic hydrolysis than MsOPh. The inductive effect of Chlorine (
) increases the acidity of the -protons, accelerating the formation of the carbanion. -
KIE Data:
-
MsOPh:
(Strong evidence for E1cB). -
PCM:
is typically comparable or slightly lower than MsOPh. While the proton is more acidic (faster removal), the subsequent elimination of phenoxide from the chlorinated carbanion is also rapid. If the proton transfer becomes diffusion-controlled (very fast), the KIE may decrease. However, a distinct primary KIE remains the hallmark of the sulfene pathway.
-
This compound (PCM) vs. Phenyl Triflate (TfOPh)
-
Mechanistic Switch: TfOPh lacks
-hydrogens. It cannot react via sulfene. -
KIE Contrast:
-
PCM: Shows Primary KIE (
). -
TfOPh: Shows NO Primary KIE. Secondary KIEs (using labeled nucleophiles or solvent isotopes) would confirm an associative
mechanism.
-
-
Utility: This comparison validates that the high reactivity of PCM is due to the accessible sulfene trajectory, whereas TfOPh relies purely on the electrophilicity of the sulfur atom.
Summary Table of Kinetic Parameters
| Parameter | PCM ( | MsOPh ( | Interpretation |
| Hammett | High ( | High ( | Significant negative charge development on leaving group (E1cB). |
| Bronsted | Low | Low | Rate depends more on basicity (proton removal) than nucleophilicity (carbon attack). |
| Solvent Isotope Effect ( | Supports general base catalysis (proton transfer).[2] |
References
-
Williams, A., & Douglas, K. T. (1974). Elimination-Addition Mechanisms of Acyl Transfer Reactions. Chemical Reviews. Link
-
King, J. F. (1975). Return of the Sulfenes.[3] Accounts of Chemical Research. Link
-
Rogne, O. (1968).[4] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[4] Journal of the Chemical Society B. Link[4]
-
Thea, S., & Williams, A. (1986). The E1cB Mechanism in Acyl Transfer. Chemical Society Reviews. Link
-
Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Journal of Labelled Compounds and Radiopharmaceuticals. Link
Sources
- 1. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemithon.com [chemithon.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Benchmarking Dechlorination Inhibition by Phenyl sulfonates: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and quantify the inhibitory effects of phenyl sulfonates on dechlorination reactions. We will delve into the mechanistic underpinnings of this inhibition, present a robust experimental protocol for benchmarking different phenyl sulfonate derivatives, and offer a comparative analysis based on hypothetical, yet plausible, experimental data. Our approach is grounded in established principles of reductive dechlorination and analytical chemistry, providing a self-validating system for your investigations.
The Significance of Dechlorination and its Inhibition
Reductive dechlorination is a critical process in both environmental remediation and organic synthesis. In environmental science, it is the cornerstone of bioremediation strategies for detoxifying chlorinated pollutants like polychlorinated biphenyls (PCBs) and chlorinated pesticides.[1] In the pharmaceutical and chemical industries, dechlorination is a key step in the synthesis of a wide array of molecules.
However, the efficiency of dechlorination can be severely hampered by the presence of inhibitory compounds. These inhibitors can compete for reducing agents, deactivate catalysts, or otherwise interfere with the reaction mechanism, leading to slower reaction rates and incomplete detoxification or synthesis. Phenyl sulfonates, a class of compounds characterized by a sulfonate group attached to a phenyl ring, are of particular interest due to their structural similarity to other known inhibitors and their prevalence in various industrial and biological systems. Understanding their potential to inhibit dechlorination is crucial for optimizing processes where these compounds may be present.
Proposed Mechanism of Dechlorination Inhibition by Phenyl Sulfonates
While direct studies on the dechlorination inhibition of phenyl sulfonates are not abundant, we can propose a plausible mechanism based on the well-documented inhibition by sulfate ions and the chemical nature of sulfonates.[2] The sulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the phenyl ring and potentially interact with the components of the dechlorination reaction.
One proposed mechanism is the competition for the reducing agent. In many reductive dechlorination systems, a zero-valent metal, such as iron (Fe⁰) or zinc (Zn⁰), serves as the electron donor.[3][4] Phenyl sulfonates could potentially be reduced at the metal surface, thereby consuming electrons that would otherwise be available for the dechlorination of the target compound.
Another possibility is the passivation of the metal surface. The sulfonate group could adsorb onto the active sites of the zero-valent metal, blocking the access of the chlorinated substrate and hindering the electron transfer necessary for dechlorination. This is analogous to how other sulfur-containing compounds are known to poison metal catalysts.
Caption: Proposed mechanisms of dechlorination inhibition by phenyl sulfonates.
A Benchmark Experimental Protocol for Assessing Inhibition
To empirically evaluate and compare the inhibitory potential of various phenyl sulfonates, we propose the following benchmark experiment. This protocol is designed to be a self-validating system, with clear controls and quantifiable endpoints.
Materials and Reagents
-
Model Chlorinated Compound: 4-chlorophenol (4-CP)
-
Reducing Agent: Zero-valent iron (Fe⁰) powder, 100 mesh
-
Phenyl Sulfonate Inhibitors:
-
Sodium benzenesulfonate (unsubstituted)
-
Sodium p-toluenesulfonate (electron-donating substituent)
-
Sodium p-chlorobenzenesulfonate (electron-withdrawing substituent)
-
-
Solvent: Deoxygenated, deionized water
-
Analytical Standards: 4-chlorophenol and phenol
-
Quenching Solution: 1 M HCl
Experimental Workflow
Caption: Experimental workflow for benchmarking dechlorination inhibition.
Step-by-Step Methodology
-
Preparation of Reaction Vials: In an anaerobic glovebox, add a pre-weighed amount of Fe⁰ powder to a series of amber glass vials.
-
Addition of Inhibitors: Prepare stock solutions of each phenyl sulfonate. Add the appropriate volume of the stock solution to the vials to achieve the desired final concentration. For the control group, add only deoxygenated water.
-
Reaction Initiation: Spike each vial with a stock solution of 4-chlorophenol to a final concentration of 100 µM. Seal the vials with Teflon-lined septa.
-
Incubation: Place the vials on a shaker in a constant temperature incubator (e.g., 25°C).
-
Sampling and Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each vial using a gas-tight syringe and immediately transfer it to a microcentrifuge tube containing 1 M HCl to stop the reaction.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the iron particles. Transfer the supernatant to an autosampler vial for analysis.
-
Analytical Quantification: Analyze the concentration of 4-chlorophenol and its degradation product, phenol, using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[5][6]
Hypothetical Results and Comparative Analysis
The following tables present hypothetical data that could be obtained from the benchmark experiment described above. This data is for illustrative purposes to demonstrate how to compare the inhibitory effects of different phenyl sulfonates.
Table 1: Hypothetical Percent Inhibition of 4-Chlorophenol Dechlorination by Phenyl Sulfonates after 60 minutes
| Phenyl Sulfonate Inhibitor | Concentration (mM) | 4-CP Remaining (%) | Percent Inhibition (%) |
| Control (No Inhibitor) | 0 | 25 | 0 |
| Sodium benzenesulfonate | 1 | 40 | 20 |
| Sodium p-toluenesulfonate | 1 | 35 | 13.3 |
| Sodium p-chlorobenzenesulfonate | 1 | 55 | 40 |
Percent Inhibition is calculated as: ((% 4-CP remaining with inhibitor - % 4-CP remaining in control) / (100 - % 4-CP remaining in control)) * 100
Table 2: Hypothetical Pseudo-First-Order Rate Constants for 4-Chlorophenol Dechlorination
| Phenyl Sulfonate Inhibitor | Concentration (mM) | Rate Constant (k, min⁻¹) |
| Control (No Inhibitor) | 0 | 0.0231 |
| Sodium benzenesulfonate | 1 | 0.0151 |
| Sodium p-toluenesulfonate | 1 | 0.0174 |
| Sodium p-chlorobenzenesulfonate | 1 | 0.0100 |
Discussion of Hypothetical Results
-
All tested phenyl sulfonates exhibit some degree of inhibition on the reductive dechlorination of 4-chlorophenol by zero-valent iron.
-
The structure of the phenyl sulfonate influences its inhibitory potential. The presence of an electron-withdrawing group (chloro-) on the phenyl ring (sodium p-chlorobenzenesulfonate) resulted in the highest level of inhibition in our hypothetical scenario. This could be because the electron-withdrawing group makes the sulfonate more susceptible to reduction, thus competing more effectively for the electrons from the Fe⁰.
-
Conversely, the presence of an electron-donating group (methyl-) in sodium p-toluenesulfonate resulted in the lowest inhibition among the tested sulfonates. This suggests that the electronic properties of the phenyl ring play a significant role in the inhibitory mechanism.
Future Directions and Broader Implications
The benchmark protocol and comparative framework presented here provide a starting point for more in-depth investigations. Future studies could explore:
-
A wider range of phenyl sulfonate derivatives to establish a more comprehensive structure-activity relationship.
-
The effect of inhibitor concentration on the extent of dechlorination inhibition.
-
The impact of phenyl sulfonates on different dechlorination systems, including other reducing agents and microbial dechlorination processes.[7]
-
Surface analysis techniques to confirm the adsorption of phenyl sulfonates onto the reducing agent.
For professionals in drug development, understanding how sulfonate-containing moieties might interact with reductive processes is crucial, as these functional groups are present in many pharmaceutical compounds. For environmental scientists, this knowledge can inform the development of more robust remediation strategies for sites co-contaminated with chlorinated compounds and sulfonates.
Conclusion
This guide has provided a comprehensive, albeit partially hypothetical, framework for benchmarking the dechlorination inhibition of phenyl sulfonates. By combining a plausible mechanistic hypothesis with a detailed and self-validating experimental protocol, researchers can systematically evaluate and compare the inhibitory effects of these compounds. The provided hypothetical data and its analysis serve as a template for interpreting experimental outcomes and guiding further research in this important area of chemistry.
References
-
Wikipedia. Reductive dechlorination. [Link]
-
PubMed. Dechlorination of chlorinated phenols by catalyzed and uncatalyzed Fe(0) and Mg(0) particles. [Link]
-
Kuntze Instruments. Measuring Chlorine in Dechlorination Applications. [Link]
-
PubMed. Dechlorination of endocrine disrupting chemicals using Mg 0/ZnCl 2 bimetallic system. [Link]
-
PubMed. Dechlorination of chlorinated phenols by zero valent zinc. [Link]
-
Digital Commons @ USF. Dechlorination comparison of mono-substituted PCBs with Mg/Pd in different solvent systems. [Link]
-
PubMed. Reduction in sulfate inhibition of microbial dechlorination of polychlorinated biphenyls in Hudson and Grasse River sediments through fatty acid supplementation. [Link]
-
YouTube. RemSoc ECP Webinar #4: Enhanced Reductive Dechlorination of Chlorinated Solvents in Groundwater. [Link]
-
ResearchGate. Comparison of Commercial Dechlorination Chemicals used in Reverse Osmosis Processes. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
